molecular formula C8H12N4 B2591178 (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide CAS No. 34658-58-7

(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide

Cat. No. B2591178
CAS RN: 34658-58-7
M. Wt: 164.212
InChI Key: VHUWVESVKCVTPS-UHFFFAOYSA-N
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Description

“(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide” is a chemical compound with the formula C₈H₁₂N₄ . It is also known as 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine . The compound has a molecular weight of 164.208 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3, (H3,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular formula of C₈H₁₂N₄ . Its average mass is 164.208 Da, and its monoisotopic mass is 164.106201 Da . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Multicomponent Reactions for Heterocycle Synthesis

  • Cyanamide as a Building Block : Cyanamide has been utilized as a versatile building block in multicomponent reactions. For example, it has been used to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives through a reaction involving arene or heteroarenecarbaldehyde, 1,3-dicarbonyl compounds, and cyanamide under acidic conditions. This approach highlights cyanamide's role in synthesizing diverse heterocycle skeletons, depending on the acid catalyst and reaction conditions (Hulme et al., 2008).

Cyclization Reactions

  • Formation of Diverse Derivatives : Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with various substrates leads to a wide range of derivatives, including 2-amino-3,4-dihydroquinazolin-4-one and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives. This demonstrates the compound's utility in generating diverse structures (Shikhaliev et al., 2008).

Synthesis of Analogues and Derivatives

  • Trifluoromethylated Analogues : The compound has been employed in synthesizing trifluoromethylated analogues of 4,5‐dihydroorotic acid and its esters. This involves reacting 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide, showcasing the compound's role in creating structurally complex and potentially biologically active molecules (Sukach et al., 2015).

Safety and Hazards

“(4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide” is classified as an irritant . It should be handled with care to avoid irritation to the skin, eyes, or respiratory tract .

properties

IUPAC Name

(4,4,6-trimethyl-1H-pyrimidin-2-yl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-6-4-8(2,3)12-7(11-6)10-5-9/h4H,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUWVESVKCVTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C(N1)NC#N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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